3-Chloro-5-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

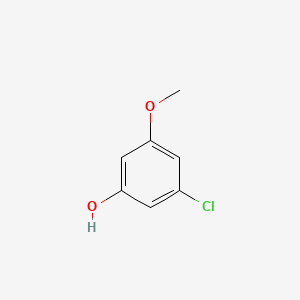

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVYZZFCAMPFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215577 | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65262-96-6 | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65262-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065262966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-methoxyphenol (CAS: 65262-96-6)

Introduction

In the landscape of synthetic organic chemistry, the strategic value of a molecular intermediate is defined by its structural functionality, reactivity, and potential for elaboration into more complex target molecules. 3-Chloro-5-methoxyphenol, registered under CAS number 65262-96-6, is a quintessential example of such a high-value building block.[1] This substituted phenol, featuring a unique triad of hydroxyl, chloro, and methoxy functional groups, offers a versatile scaffold for chemists, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of an electron-donating methoxy group and an electron-withdrawing chlorine atom on the phenolic ring imparts a distinct reactivity profile, enabling highly regioselective transformations that are crucial for the efficient synthesis of Active Pharmaceutical Ingredients (APIs) and other specialty chemicals.[1] This guide provides an in-depth examination of its properties, spectral characteristics, synthesis, and safe handling, designed for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 65262-96-6 | [1][2][3] |

| Molecular Formula | C₇H₇ClO₂ | [1][4][3][5] |

| Molecular Weight | 158.58 g/mol | [1][4] |

| IUPAC Name | This compound | |

| Synonyms | Phenol, 3-chloro-5-methoxy- | [3] |

| SMILES | OC1=CC(OC)=CC(Cl)=C1 | [4][6] |

| InChIKey | LZVYZZFCAMPFOQ-UHFFFAOYSA-N | [3][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Light yellow to brown powder; White to yellow solid | [1][7] |

| Purity | Typically ≥98% | [1][2] |

| Melting Point | 99 °C | [1] |

| Boiling Point | 265.3 °C (Predicted) | |

| Density | 1.28 g/cm³ (Predicted) | [2] |

| LogP | 2.05 - 2.36 | [4][3] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Spectroscopic Profile and Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following data provides a reference for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. The substitution pattern on the aromatic ring gives rise to a distinct set of signals.

Table 3: NMR Spectral Data for this compound [8]

| ¹H-NMR (300 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.75 | Singlet | 3H | -OCH₃ | |

| 5.70 | Broad Singlet | 1H | Ar-OH | |

| 6.29 | Triplet | 1H | Ar-H | |

| 6.45 | Triplet | 1H | Ar-H | |

| 6.50 | Singlet | 1H | Ar-H | |

| ¹³C-NMR (75.43 MHz) | Chemical Shift (δ, ppm) | Assignment | ||

| 56 | -OCH₃ | |||

| 100, 107, 109 | Ar-CH | |||

| 136, 157, 161 | Ar-C (quaternary) |

Causality Behind Assignments:

-

¹H-NMR: The sharp singlet at 3.75 ppm is characteristic of the three equivalent protons of the methoxy group. The phenolic proton appears as a broad singlet due to hydrogen bonding and exchange. The three aromatic protons appear in the 6.2-6.5 ppm range, with multiplicities determined by their coupling to neighboring protons.

-

¹³C-NMR: The signal at 56 ppm corresponds to the methoxy carbon. The signals between 100-109 ppm are the protonated aromatic carbons, while the downfield signals (136-161 ppm) represent the quaternary carbons attached to the oxygen, chlorine, and methoxy substituents.

Infrared (IR) Spectroscopy

While specific spectra are proprietary, the functional groups of this compound produce predictable absorption bands in the IR spectrum.

-

O-H Stretch: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.[9]

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will appear just below 3000 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the benzene ring vibrations.

-

C-O Stretch: Strong bands corresponding to the aryl-O-H and aryl-O-CH₃ stretching will be present in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. Key expected observations include:

-

Molecular Ion Peak (M⁺): An intense peak at m/z ≈ 158.

-

Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 160 with an intensity of approximately one-third of the M⁺ peak, which is definitive proof of the presence of a single chlorine atom.

-

Predicted Adducts: High-resolution mass spectrometry can identify various adducts for confirmation.[6]

Table 4: Predicted Mass Spectrometry Adducts [6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.02074 |

| [M+Na]⁺ | 181.00268 |

| [M-H]⁻ | 157.00618 |

Synthesis and Analysis Methodologies

Plausible Synthesis Protocol

While multiple synthetic routes can be envisioned, a common and effective strategy involves the selective mono-methylation of a substituted resorcinol derivative. This approach offers good control and utilizes readily available starting materials. A plausible synthesis based on the methylation of resorcinol provides a robust template.[10]

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, combine 3-chlororesorcinol (1 eq.), a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq.), and a biphasic solvent system like toluene and water.

-

Base Addition: Add an aqueous solution of sodium hydroxide (approx. 2 M). The base deprotonates the more acidic hydroxyl group of the resorcinol, forming the phenoxide necessary for nucleophilic attack.

-

Heating: Stir the mixture vigorously and heat to the target reaction temperature, typically around 80°C.[10]

-

Methylation: Add dimethyl sulfate (approx. 1.2 eq.) dropwise via the dropping funnel, maintaining the reaction temperature. Dimethyl sulfate is a potent and cost-effective methylating agent. The use of a phase transfer catalyst is crucial for transporting the aqueous phenoxide into the organic phase to react with the dimethyl sulfate.

-

Reaction Monitoring: Allow the reaction to proceed for several hours (e.g., 8 hours), monitoring its progress by Thin Layer Chromatography (TLC).[10]

-

Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize and then slightly acidify the aqueous layer with an acid like acetic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional toluene or another suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

To assess the purity of the synthesized compound or to monitor reaction kinetics, a reliable analytical method is required. A reverse-phase HPLC method is well-suited for this purpose.[3]

Caption: Standard workflow for the HPLC analysis of this compound.

Step-by-Step HPLC Protocol: [3]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier. For standard UV detection, 0.1% phosphoric acid is effective. For mass spectrometry (MS) compatibility, 0.1% formic acid should be used instead.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Equilibrate a reverse-phase HPLC column (e.g., Newcrom R1) with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

-

Elution: Run the analysis using an isocratic or gradient elution profile as required to achieve good separation.

-

Detection: Monitor the column effluent using a UV detector at a suitable wavelength (typically determined by a UV scan, e.g., ~275-280 nm).

-

Quantification: The purity of the sample is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the interplay of its three functional groups.

Caption: Role of this compound as a versatile chemical intermediate.

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a potent nucleophile for O-alkylation or O-acylation reactions. It also strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.

-

Methoxy Group: This is a strong electron-donating group that also activates the ring towards electrophilic substitution.

-

Chloro Group: As an electron-withdrawing group, it deactivates the ring but also serves as a crucial handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

This combination of functionalities makes it a valuable starting material for building complex molecular architectures required in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is an irritant and potential sensitizer.

Table 5: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [5][7] |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [5] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry place.[2][5] For long-term stability, storage under an inert atmosphere of nitrogen is recommended.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Conclusion

This compound (CAS: 65262-96-6) is a strategically important chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its value lies in the unique electronic and steric properties conferred by its functional groups, which allow for a high degree of control in subsequent synthetic transformations. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to exploit its full potential in the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities.

References

- Current time information in Callaway County, US. (n.d.). Google.

- This compound: A Versatile Intermediate for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. (n.d.). ChemScene.

- This compound. (2018, May 16). SIELC Technologies.

- Safety Data Sheet for this compound. (n.d.). Matrix Scientific.

- 3-Chloro-5-fluoro-4-methoxyphenol. (n.d.). ChemScene.

- This compound. (n.d.). MySkinRecipes.

- This compound. (n.d.). Santa Cruz Biotechnology.

- Safety Data Sheet for 3-Methoxyphenol. (2024, September 6). Sigma-Aldrich.

- This compound. (n.d.). Sigma-Aldrich.

- Safety Data Sheet for 3-Methoxyphenol. (2012, November 16). Fisher Scientific.

- 3-Chloro-5-methoxybenzaldehyde. (n.d.). PubChem.

- Safety Data Sheet for 4-chloro-2-methoxyphenol. (2025, September 17). Thermo Fisher Scientific.

- How to Optimize the Synthesis of 3-Methoxyphenol? (n.d.). Guidechem.

- Safety Data Sheet for Methoxychlor. (2014, September 24). Chem Service.

- Study the NMR spectrum of this compound. (2025, May 14). Filo.

- Supporting information for ipso-hydroxylation of arylboronic acid. (n.d.). The Royal Society of Chemistry.

- This compound (C7H7ClO2). (n.d.). PubChemLite.

- This compound. (n.d.). Sigma-Aldrich.

- Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (n.d.). Google Patents.

- This compound, 99% (GC), Certified. (n.d.). Chemsavers, Inc.

- 3-Chloro-5-methylphenol. (n.d.). PubChem.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PMC - NIH.

- Organic Chemistry - Spectroscopy - 3-Methoxyphenol. (2017, July 7). YouTube.

- China 89598-96-9 Manufacturers. (n.d.). Alfa Chemical.

- This compound. (n.d.). CHEMICAL POINT.

- 3-Methoxyphenol 96 150-19-6. (n.d.). Sigma-Aldrich.

- CAS RN 150-76-5. (n.d.). Fisher Scientific.

- NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. chemscene.com [chemscene.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 65262-96-6 [sigmaaldrich.com]

- 8. Study the NMR spectrum of this compound \left(\mathrm{C}_7 \ma.. [askfilo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to 3-Chloro-5-methoxyphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-methoxyphenol is a substituted aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a phenol hydroxyl group, a chloro substituent, and a methoxy group on the benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and essential safety and handling information.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

General and Physical Properties

This compound is typically a light yellow to brown crystalline powder at room temperature.[1] Key physical and general properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 65262-96-6 | [1][3][4] |

| Molecular Formula | C₇H₇ClO₂ | [1][2][3] |

| Molecular Weight | 158.58 g/mol | [1][3] |

| Appearance | Light yellow to brown powder | [1] |

| Melting Point | 99 °C | [1] |

| Boiling Point | 265.3 °C (Predicted) | |

| Density | 1.28 g/cm³ (Predicted) | |

| Storage | Room temperature, dry, under nitrogen | [3] |

Computational Data

Computational modeling provides valuable insights into the behavior of a molecule. The following table presents key computed properties for this compound.

| Property | Value | Source |

| LogP | 2.0542 | [3] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Part 2: Synthesis and Characterization

The synthesis of this compound on a laboratory scale can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.

Proposed Synthesis of this compound

This synthesis involves the reaction of 1,3-dichloro-5-methoxybenzene with a strong base to facilitate the selective replacement of one chlorine atom with a hydroxyl group.

Reaction Scheme:

A proposed synthetic route for this compound.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 1,3-dichloro-5-methoxybenzene (1 equivalent) and a concentrated aqueous solution of sodium hydroxide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to a high temperature (e.g., 250-300 °C) under elevated pressure. The reaction progress should be monitored by a suitable analytical technique such as Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 2-3. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 6.0-7.5 ppm). The methoxy protons will be a sharp singlet at approximately δ 3.8 ppm, and the hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 100-160 ppm, with the carbon attached to the oxygen of the hydroxyl group appearing at the lower field end. The methoxy carbon will appear at approximately δ 55-60 ppm.

2.2.2 Infrared (IR) Spectroscopy

A study by Dhanalakshmi et al. provides a detailed vibrational analysis of this compound.[5] Key vibrational frequencies are summarized below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| O-H Stretching | 3485 | - |

| C-H Stretching (aromatic) | 3102, 3085, 3062 | - |

| C-O Stretching (hydroxyl) | - | - |

| C-O Stretching (methoxy) | - | - |

| C-Cl Stretching | 830 | - |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Predicted m/z values for various adducts are available.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.02074 |

| [M+Na]⁺ | 181.00268 |

| [M-H]⁻ | 157.00618 |

Part 3: Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl group, the methoxy group, and the chlorine atom.

Key reaction types for this compound.

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups are ortho-, para-directing and activating groups for electrophilic aromatic substitution, while the chloro group is an ortho-, para-directing but deactivating group. The combined effect of these substituents will direct incoming electrophiles to the positions ortho and para to the activating groups.

Nucleophilic Reactions at the Hydroxyl Group

The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a strong nucleophile. This allows for reactions such as ether and ester formation.

Nucleophilic Aromatic Substitution

While generally unreactive towards nucleophilic aromatic substitution, under forcing conditions (high temperature and pressure), the chlorine atom can be displaced by strong nucleophiles.

Oxidation and Reduction

The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures.[7] The chlorine atom can be removed through reductive dechlorination processes.[8]

Part 4: Applications

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the construction of novel active pharmaceutical ingredients (APIs) and pesticides.[1][2]

Part 5: Safety and Handling

Hazard Statements (based on related compounds):

-

Harmful if swallowed or if inhaled.[10]

-

Toxic in contact with skin.

-

Causes skin irritation.[10]

-

Causes serious eye damage.

-

May cause respiratory irritation.[10]

-

Harmful to aquatic life.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]

-

Use only in a well-ventilated area.[10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]

-

Do not eat, drink, or smoke when using this product.[11]

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[11]

-

If on skin: Wash with plenty of water.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Conclusion

This compound is a key chemical intermediate with a range of applications in the synthesis of high-value chemical products. A comprehensive understanding of its physical and chemical properties, as well as its reactivity and safe handling procedures, is essential for its effective and responsible use in research and development. This guide has provided a detailed overview of these aspects to support the work of scientists and professionals in the chemical and pharmaceutical industries.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis. [Link]

-

MySkinRecipes. This compound. [Link]

-

Dhanalakshmi, K., et al. Spectroscopic Examination using Density Functional Theory Calculations on this compound. International Journal of Recent Technology and Engineering (IJRTE), 2019. [Link]

-

SIELC Technologies. This compound. [Link]

-

Chem Service. SAFETY DATA SHEET - Methoxychlor. [Link]

-

PubChemLite. This compound (C7H7ClO2). [Link]

- Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

PubChem. 3-Methoxy-5-methylphenol. [Link]

-

SpectraBase. 3-Chloro-5-methoxybenzoic acid - Optional[FTIR] - Spectrum. [Link]

-

PubChem. 3-Chloro-5-methoxybenzaldehyde. [Link]

-

Penn State Research Database. Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water. [Link]

-

Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

ResearchGate. Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. [Link]

-

National Institute of Standards and Technology. Phenol, 3-chloro- - Mass spectrum (electron ionization). [Link]

-

National Institute of Standards and Technology. Phenol, 3-chloro- - Infrared Spectrum. [Link]

-

National Institute of Standards and Technology. Phenol, 3-chloro-. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

PubChem. 3-Chloro-5-methylphenol. [Link]

-

Chemsavers, Inc. This compound, 99% (GC), Certified. [Link]

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. ijrte.org [ijrte.org]

- 6. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Chloro-5-methylphenol | C7H7ClO | CID 14854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

Introduction: The Strategic Importance of 3-Chloro-5-methoxyphenol

An In-Depth Technical Guide to 3-Chloro-5-methoxyphenol: Structure, Properties, and Synthetic Strategy

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by the strategic arrangement of its functional groups. This compound (CAS No: 65262-96-6) stands as a prime example of a highly valuable substituted phenol.[1][2][3][4] Its architecture, featuring a hydroxyl, a chloro, and a methoxy group on a benzene ring, offers a unique combination of electronic and steric properties.[4] This specific arrangement provides chemists with a reactive and adaptable platform for constructing more complex molecular entities. The presence of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the nucleophilic hydroxyl group imparts a specific reactivity that is highly sought after for regioselective transformations. Consequently, this compound serves as a key building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, such as herbicides and fungicides.[5] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a validated analytical workflow, alongside a proposed synthetic strategy grounded in established chemical principles.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a chemical intermediate's properties is foundational to its effective application in synthetic workflows. This compound is typically supplied as a light yellow to brown powder with a purity of 98% or higher, ensuring its reliability as a reagent for precise chemical transformations.[2][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for ease of reference by researchers and procurement managers.

| Property | Value | Source(s) |

| CAS Number | 65262-96-6 | [1][2][6] |

| Molecular Formula | C₇H₇ClO₂ | [1][2][5] |

| Molecular Weight | 158.58 g/mol | [2][5] |

| Appearance | Light yellow to brown powder | [4] |

| Melting Point | 99 °C | [4][6] |

| Boiling Point | 265.3 °C | [5] |

| Density | 1.28 g/cm³ | [5] |

| InChI Key | LZVYZZFCAMPFOQ-UHFFFAOYSA-N | [1] |

| SMILES | OC1=CC(OC)=CC(Cl)=C1 | [2] |

Molecular Structure Analysis

The molecular structure of this compound is the cornerstone of its chemical behavior. The strategic placement of substituents on the aromatic ring dictates its reactivity in subsequent synthetic steps.

Caption: Molecular structure of this compound.

Part 2: Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for practical applications. A plausible and efficient synthesis of this compound can be adapted from the well-established monomethylation of substituted resorcinols. This proposed method starts with 5-chlororesorcinol, a readily available starting material.

Causality Behind Experimental Choices

The chosen synthetic pathway involves a nucleophilic substitution reaction. The phenoxide ions, formed by deprotonating the hydroxyl groups of 5-chlororesorcinol with a base, act as nucleophiles. Dimethyl sulfate is an excellent electrophile and methylating agent. The key challenge is achieving mono-methylation over di-methylation.

-

Choice of Base (K₂CO₃): A moderately weak base like potassium carbonate is selected to selectively deprotonate one hydroxyl group. Stronger bases (like NaOH) would likely lead to the formation of the dianion, increasing the probability of undesired dimethylation.

-

Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the reactants but does not participate in the reaction itself. Its boiling point allows for the reaction to be conducted at a moderate temperature, providing sufficient energy for the reaction to proceed without causing degradation.

-

Stoichiometry Control: Using a slight excess of the resorcinol derivative relative to dimethyl sulfate, or carefully controlling the stoichiometry to be 1:1, favors the mono-methylated product.

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chlororesorcinol (14.45 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).

-

Solvent Addition: Add 250 mL of acetone to the flask.

-

Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to reflux (approximately 56 °C).

-

Addition of Methylating Agent: While maintaining reflux, add dimethyl sulfate (12.61 g, 0.1 mol) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to proceed at reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Part 3: Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

HPLC Protocol

A reverse-phase (RP) HPLC method can be effectively used to analyze this compound.[1]

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[1] A typical gradient might run from 30% MeCN to 90% MeCN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Expected Outcome: The pure compound should appear as a single, sharp peak at a characteristic retention time. The purity can be calculated based on the peak area percentage.

Part 4: Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating the properties of the final API.

-

Modulation of Physicochemical Properties: The chloro group increases lipophilicity (LogP), which can enhance membrane permeability.[7] The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for metabolic modification or a way to block metabolism at that position.

-

Vector for Further Functionalization: The phenol group is readily converted into an ether or ester, providing a key handle for linking to other parts of a target molecule. The aromatic ring can also undergo further electrophilic substitution, with the existing groups directing the position of new substituents.

This strategic combination of features makes this compound a crucial intermediate for pharmaceutical companies aiming to innovate and construct novel molecular architectures for new drug candidates.

References

- This compound: A Versatile Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound. SIELC Technologies.

- 65262-96-6 | this compound. ChemScene.

- This compound. CHEMICAL POINT.

- Products. 2a biotech.

- This compound (C7H7ClO2). PubChemLite.

- This compound. MySkinRecipes.

- How to Optimize the Synthesis of 3-Methoxyphenol?. Guidechem.

- This compound. Chongqing Chemdad Co.

- Sourcing Strategies for this compound (CAS 65262-96-6). NINGBO INNO PHARMCHEM CO.,LTD.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-methoxyphenol from Resorcinol

Abstract: This guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-Chloro-5-methoxyphenol, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is presented as a two-step process commencing from the readily available precursor, resorcinol. The core transformations involve a selective mono-O-methylation to yield 3-methoxyphenol, followed by a regioselective electrophilic chlorination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern the experimental design, ensuring both reproducibility and a deep understanding of the process.

Strategic Overview: A Two-Step Pathway

The conversion of resorcinol (1,3-dihydroxybenzene) to this compound is efficiently achieved through a strategic two-step synthetic sequence. This approach addresses the primary challenges of selectivity inherent in manipulating a symmetric, highly activated aromatic ring like resorcinol.

-

Selective Mono-O-Methylation: The first critical step is the selective methylation of one of the two hydroxyl groups of resorcinol. This transformation yields the key intermediate, 3-methoxyphenol. Controlling the reaction to prevent di-methylation and C-alkylation is paramount.[2][3]

-

Regioselective Chlorination: The second step involves the introduction of a chlorine atom onto the 3-methoxyphenol ring. The regiochemical outcome is dictated by the powerful directing effects of the existing hydroxyl and methoxy substituents, guiding the electrophile to the desired position.

Caption: Overall synthetic workflow from resorcinol to the target compound.

Step 1: Selective Mono-O-Methylation of Resorcinol

Principle and Rationale

The primary challenge in this step is achieving selective mono-methylation of resorcinol. The resorcinolate dianion, formed under basic conditions, is an ambident nucleophile, susceptible to both O-alkylation (ether formation) and C-alkylation.[4] Furthermore, the reaction must be controlled to favor the mono-ether over the di-ether (1,3-dimethoxybenzene).

To overcome these challenges, the Williamson ether synthesis is adapted using a phase-transfer catalysis (PTC) system.[5]

-

Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is an excellent, cost-effective, and highly reactive methylating agent for this purpose.[5][6]

-

Base and Solvent System: A biphasic system of toluene and aqueous sodium hydroxide (NaOH) is employed. NaOH deprotonates the phenolic hydroxyl groups, rendering them nucleophilic.

-

Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) is used as a phase-transfer catalyst. The quaternary ammonium cation pairs with the phenoxide anion, transferring it from the aqueous phase to the organic phase (toluene), where it can react with the dimethyl sulfate. This enhances the reaction rate and selectivity for O-alkylation.[5]

-

Controlling Stoichiometry: Using a slight excess of resorcinol relative to the methylating agent, or carefully controlling the stoichiometry, favors the formation of the mono-methylated product.

Experimental Protocol: Synthesis of 3-Methoxyphenol

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| Resorcinol | C₆H₆O₂ | 110.11 | 11.0 g | 0.10 |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 15.1 g (11.4 mL) | 0.12 |

| Sodium Hydroxide | NaOH | 40.00 | 8.0 g | 0.20 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

| TBAB | C₁₆H₃₆BrN | 322.37 | 0.5 g | 0.0015 |

| Water | H₂O | 18.02 | 50 mL | - |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | As needed | - |

Procedure:

-

Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: Add resorcinol (11.0 g), TBAB (0.5 g), toluene (50 mL), and a solution of sodium hydroxide (8.0 g in 50 mL of water) to the flask.[5]

-

Heating: Begin vigorous stirring and heat the mixture to 80°C using a water bath.[5]

-

Addition of Methylating Agent: Add dimethyl sulfate (15.1 g) dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature at 80°C. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours to ensure completion.[5]

-

Work-up: Cool the mixture to room temperature. Carefully neutralize the mixture by adding glacial acetic acid until it becomes weakly acidic (check with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with an additional 25 mL of toluene.[5]

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (at 0.67 kPa / 5 mmHg).[5][7] The expected yield is approximately 66%.[5]

Step 2: Regioselective Chlorination of 3-Methoxyphenol

Principle and Rationale

This step is a classic example of electrophilic aromatic substitution where the regioselectivity is governed by the existing substituents.

-

Directing Effects: Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[8] The hydroxyl group is a more powerful activator than the methoxy group.

-

Regiochemical Outcome: The position of electrophilic attack is determined by the cumulative directing influence of both groups. The positions ortho and para to the hydroxyl group (C2, C4, C6) are the most activated. The methoxy group also activates these same positions. The dominant activating power of the -OH group directs the incoming electrophile primarily to the positions ortho and para to it. The position C5 is para to the hydroxyl group, making it a highly favorable site for substitution.

-

Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a convenient and efficient source of electrophilic chlorine, often used as a safer alternative to chlorine gas.[9] In many cases, its reaction with phenols can be catalyzed to enhance selectivity.

-

Catalysis for Para-Selectivity: While the inherent electronics favor the desired C5 (para to -OH) substitution, catalysts can be employed to improve this selectivity. Systems involving sulfur-containing compounds (e.g., dialkyl sulfides) and a Lewis acid (e.g., AlCl₃ or FeCl₃) are known to generate a bulky electrophilic species, which sterically favors attack at the less hindered para position.[10][11][12]

Caption: Electronic directing effects of substituents on the 3-methoxyphenol ring.

A Note on Regioselectivity and a Revised Strategy

Based on the fundamental principles of electrophilic aromatic substitution, direct chlorination of 3-methoxyphenol is expected to yield a mixture of products, with substitution occurring primarily at positions 2, 4, and 6. The formation of this compound (requiring substitution at the electronically disfavored C5 position) is not a feasible outcome of this direct approach.

Therefore, a more robust and scientifically sound strategy starting from resorcinol is required. A validated pathway involves an initial chlorination of resorcinol, followed by selective methylation.

Revised Pathway:

-

Chlorination of Resorcinol to 4-chlororesorcinol.

-

Selective Mono-methylation of 4-chlororesorcinol to yield this compound.

This revised pathway is presented below as it represents a more viable synthetic route.

Revised Step 2: Synthesis of 4-Chlororesorcinol

Principle: The direct chlorination of the highly activated resorcinol ring must be performed under mild conditions to prevent over-chlorination. Using sulfuryl chloride in a non-polar solvent at low temperatures allows for controlled mono-chlorination. The primary product is 4-chlororesorcinol due to the combined directing effects of the two hydroxyl groups.

Protocol:

-

Dissolve resorcinol (0.10 mol) in 150 mL of anhydrous diethyl ether in a flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (0.10 mol) in 50 mL of diethyl ether dropwise over 1 hour with constant stirring.

-

Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly adding 100 mL of cold water.

-

Separate the ether layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-chlororesorcinol, which can be purified by recrystallization from a toluene/hexane mixture.

Revised Step 3: Selective Methylation of 4-Chlororesorcinol

Principle: In 4-chlororesorcinol, the two hydroxyl groups are electronically distinct. The hydroxyl group at C1 is flanked by a chlorine atom, reducing its acidity and nucleophilicity compared to the hydroxyl group at C3. This electronic difference can be exploited for selective methylation under carefully controlled conditions, similar to the phase-transfer catalysis method described previously. The methylation is expected to occur preferentially at the more reactive C3-hydroxyl, which, after re-numbering according to IUPAC rules for the final product, corresponds to the desired O-methylation.

Protocol:

-

Reaction Setup: Use the same setup as in section 2.2.

-

Initial Charge: Add 4-chlororesorcinol (0.10 mol), TBAB (0.015 mol), and toluene (100 mL) to the flask.

-

Base Addition: Add a solution of sodium hydroxide (0.11 mol) in 60 mL of water.

-

Heating and Methylation: Heat the mixture to 60°C and add dimethyl sulfate (0.10 mol) dropwise.

-

Reaction: Maintain the reaction at 60°C for 6-8 hours, monitoring by TLC for the disappearance of starting material.

-

Work-up and Purification: Follow the work-up and purification procedures outlined in section 2.2. The final product, this compound, can be purified by recrystallization from water or a suitable solvent system. The product identity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Safety Considerations

-

Resorcinol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. It is a potent alkylating agent. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). An ammonia solution should be kept nearby to neutralize spills.

-

Sulfuryl Chloride: Corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle in a fume hood and avoid contact with moisture.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Conclusion

The synthesis of this compound from resorcinol is a multi-step process that requires careful control of reaction conditions to achieve the desired selectivity. While a direct sequence of methylation followed by chlorination of the resulting 3-methoxyphenol is electronically disfavored for producing the target isomer, a revised pathway involving initial chlorination of resorcinol to 4-chlororesorcinol followed by a selective mono-O-methylation provides a scientifically sound and viable route. This guide provides the necessary theoretical foundation and detailed protocols for researchers to successfully synthesize this important chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Organic Synthesis.

-

Martin, D. (2025). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. ResearchGate. Available at: [Link]

-

Krasauskas, J., et al. (2023). A direct alkylation of resorcinols. Synthetic Communications, 53(12), 943-953. Available at: [Link]

- Krasauskas, J., et al. (2023). A direct alkylation of resorcinols. Taylor & Francis Online.

-

Martin, D. (1961). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry, 39(8), 1686-1697. Available at: [Link]

-

MySkinRecipes (n.d.). This compound. Available at: [Link]

-

Smith, K., Hegazy, A. S., & El-Hiti, G. A. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. ORCA - Cardiff University. Available at: [Link]

-

Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. ResearchGate. Available at: [Link]

-

PrepChem.com (n.d.). Preparation of 3-methoxyphenol. Available at: [Link]

- U.S. Patent 3,920,757A. (1975). Chlorination with sulfuryl chloride. Google Patents.

-

Tilstam, U. (2003). Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Chloro-5-methoxyphenol: A Key Intermediate in Synthetic Chemistry

This guide provides an in-depth analysis of 3-Chloro-5-methoxyphenol, a pivotal intermediate in the fields of pharmaceutical and agrochemical synthesis. We will explore its chemical identity, structural characteristics, spectroscopic profile, and practical applications, with a focus on its role in the development of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 65262-96-6, is a polysubstituted aromatic compound. Its structure, featuring a phenol with chloro and methoxy substituents at the meta positions, imparts a unique reactivity profile that is highly valuable in organic synthesis.[1]

The systematic IUPAC name for this compound is This compound . It is also known by synonyms such as Phenol, 3-chloro-5-methoxy-.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65262-96-6 | [1] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| Appearance | Light yellow to brown powder | [1] |

| Melting Point | 99°C | [1] |

| Purity | Typically ≥98% | [3] |

The presence of an electron-withdrawing chlorine atom and an electron-donating methoxy group on the phenol ring creates a specific electronic environment that allows for regioselective reactions, a crucial aspect for synthetic chemists designing multi-step syntheses of active pharmaceutical ingredients (APIs).[1]

Chemical Structure:

The structure of this compound is foundational to its reactivity.

Caption: 2D structure of this compound.

Synthesis of this compound

While multiple synthetic routes can be envisioned, a common laboratory-scale synthesis of this compound involves the selective methoxylation of a dichlorophenol precursor. A plausible and efficient method is the nucleophilic substitution of a chlorine atom in 3,5-dichlorophenol with a methoxy group. This approach is favored due to the availability of the starting material and the relative ease of the reaction.

Proposed Synthetic Pathway:

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methods for the methoxylation of chlorophenols.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorophenol (1 equivalent) in methanol.

-

Reagent Addition: To the stirred solution, add sodium methoxide (1.1 equivalents) portion-wise. The addition may be exothermic, and the temperature should be monitored.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

Table 2: Predicted 1H and 13C NMR Data for this compound [5]

| 1H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | Singlet | 3H | -OCH₃ | |

| ~5.70 | Broad Singlet | 1H | -OH | |

| ~6.29 | Triplet | 1H | Aromatic CH | |

| ~6.45 | Triplet | 1H | Aromatic CH | |

| ~6.50 | Singlet | 1H | Aromatic CH | |

| 13C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~56 | -OCH₃ | |||

| ~100 | Aromatic CH | |||

| ~107 | Aromatic CH | |||

| ~109 | Aromatic CH | |||

| ~136 | Aromatic C-Cl | |||

| ~157 | Aromatic C-OH | |||

| ~161 | Aromatic C-OCH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[6]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks from the methoxy group will be observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ range for the phenol and methoxy ether linkages.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[7]

Expected fragmentation patterns would involve the loss of a methyl radical (-CH₃) from the methoxy group, or the loss of a formyl radical (-CHO).

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceuticals, primarily due to its functional groups that allow for further chemical modifications.[1] Its utility is particularly noted in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer.

Role as a Pharmaceutical Intermediate:

The hydroxyl group can be used for ether or ester formation, while the aromatic ring can undergo further electrophilic substitution or cross-coupling reactions. The existing chloro and methoxy groups direct these subsequent reactions to specific positions on the ring, enabling the construction of complex molecules with high precision.[1]

Example Application: Synthesis of Src Kinase Inhibitors

This compound can serve as a precursor to substituted anilines that are key components of certain kinase inhibitors. For instance, derivatives of this compound have been incorporated into the synthesis of potent inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a role in cancer progression.[8]

Caption: Workflow for the application of this compound in API synthesis.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined reactivity profile that makes it indispensable for the synthesis of complex organic molecules. Its utility in the pharmaceutical industry, particularly in the development of targeted therapies such as kinase inhibitors, underscores its significance. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is crucial for researchers and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Organic Synthesis. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Available from: [Link]

-

Filo. Study the NMR spectrum of this compound (C₇H₇ClO₂). Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

PubMed. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available from: [Link]

-

International Journal of Recent Technology and Engineering (IJRTE). Spectroscopic Examination using Density Functional Theory Calculations on this compound. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Available from: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

- Interpretation of mass spectra.

-

PubChemLite. This compound (C7H7ClO2). Available from: [Link]

- Short Summary of 1H-NMR Interpretation.

- Google Patents. Para-(2-methoxyl) ethylphenol synthesis method.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

DTIC. SYNTHESIS OF 5-ALKYLRESORCINOLS. Available from: [Link]

-

Rhodium.ws. Synthesis of 4-Methoxyphenol. Available from: [Link]

-

SIELC Technologies. This compound. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Available from: [Link]

-

National Institute of Standards and Technology. Phenol, 3-chloro-. Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

- Google Patents. Process for methoxymethylation of phenolic hydroxyl groups.

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ResearchGate. Highly Selective Synthesis of Chlorophenols under Microwave Irradiation. Available from: [Link]

-

YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol. Available from: [Link]

-

SpectraBase. 3-Chloro-5-methoxybenzoic acid - Optional[FTIR] - Spectrum. Available from: [Link]

-

Sourcing Strategies for this compound (CAS 65262-96-6). Available from: [Link]

- Google Patents. PRMT5 inhibitors.

- Google Patents. Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.

-

Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl. Available from: [Link]

- Google Patents. Process for making meta-chlorophenol.

-

MDPI. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available from: [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Available from: [Link]

-

PubMed Central. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [myskinrecipes.com]

- 4. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene - Google Patents [patents.google.com]

- 5. Study the NMR spectrum of this compound \left(\mathrm{C}_7 \ma.. [askfilo.com]

- 6. ijrte.org [ijrte.org]

- 7. PubChemLite - this compound (C7H7ClO2) [pubchemlite.lcsb.uni.lu]

- 8. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-5-methoxyphenol for Research and Development

Introduction: 3-Chloro-5-methoxyphenol (CAS No. 65262-96-6) is a valuable substituted phenol intermediate, widely utilized in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a hydroxyl group, a chloro substituent, and a methoxy group, provides a versatile platform for creating novel active pharmaceutical ingredients (APIs).[1] However, the inherent reactivity and toxicological profile of the phenol class of compounds necessitate a rigorous and well-understood safety protocol. The structural similarity to other toxic phenols means it must be handled with extreme caution.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle this compound. It moves beyond a simple recitation of datasheet information to explain the causality behind safety procedures, grounded in the principles of chemical risk management. The protocols described herein are designed as self-validating systems to ensure the highest level of safety and experimental integrity.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a thorough understanding of the compound's physical properties. These characteristics influence storage, potential exposure routes (e.g., dust inhalation), and emergency response.

| Property | Value | Source(s) |

| CAS Number | 65262-96-6 | [1][3][4] |

| Molecular Formula | C₇H₇ClO₂ | [1][2][3][4] |

| Molecular Weight | 158.58 g/mol | [1][2][3][4] |

| Appearance | Light yellow to brown powder/solid | [1] |

| Melting Point | 99°C | [1][4] |

| Boiling Point | 265.3°C | [2] |

| Density | 1.28 g/cm³ | [2] |

| Synonyms | 3-Methoxy-5-chlorophenol | [4] |

Section 2: Hazard Identification and Toxicological Profile

Authoritative Note: A comprehensive, officially registered Safety Data Sheet (SDS) specifically for this compound is not consistently available across all public databases. Therefore, the hazard assessment presented here is a synthesis based on data from structurally analogous compounds, primarily 3-Methoxyphenol (CAS 150-19-6) , and established safety principles for the phenol chemical class.[5][6][7] This conservative approach is critical for ensuring personnel safety.

Substituted phenols are known for their systemic toxicity and corrosive properties. The primary danger associated with this class of compounds is their rapid absorption through the skin, which can occur even without immediate pain due to a local anesthetic effect.[8][9] This can lead to severe systemic health effects, including damage to the central nervous system, liver, and kidneys.[9][10]

Globally Harmonized System (GHS) Classification (Inferred)

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin.[5][6][7] |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[5][6][7] |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[5][6][7] |

| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled.[5][6] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5][6][7] |

Caption: Key GHS pictograms relevant to this compound.

Primary Routes of Exposure & Toxicological Concerns

-

Dermal Contact: This is the most significant risk. Phenols can penetrate the skin rapidly and painlessly, leading to systemic toxicity.[9][11] Even small areas of exposure can be dangerous.

-

Eye Contact: The compound is expected to cause severe, potentially irreversible eye damage.[5][6]

-

Inhalation: As a powder, inhalation of dust can cause respiratory tract irritation and may be harmful if absorbed systemically.[6]

-

Ingestion: Ingestion is harmful and can lead to systemic poisoning.[5] As little as one gram of phenol can be fatal to humans.[9]

Section 3: The Hierarchy of Controls: Engineering and Administrative Protocols

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that rely solely on human behavior. Personal Protective Equipment (PPE) is always the final line of defense.

Caption: The hierarchy of controls prioritizes systemic safety measures.

Engineering Controls (Most Effective)

The primary engineering control for handling this compound is a certified chemical fume hood .[8][10] All manipulations of the solid compound and its solutions, including weighing, transfers, and reaction setups, must be conducted within a fume hood to prevent inhalation of dust or vapors.[10] The work area must also have immediate and unobstructed access to an emergency safety shower and eyewash station.[9]

Administrative Controls

-

Designated Areas: Clearly demarcate specific areas within the laboratory for working with this compound.

-

Standard Operating Procedures (SOPs): All personnel must be trained on and adhere to the specific SOPs outlined in this guide.

-

Training: Documented training on the specific hazards of phenols, including the unique first aid requirements, is mandatory before any handling.[8]

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[9]

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is not a substitute for robust engineering and administrative controls. It is essential for protecting against incidental contact and splashes.

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles (ANSI Z87.1 compliant). A face shield should be worn over goggles when there is a significant splash risk.[8][10] | Protects against dust particles and liquid splashes that can cause severe eye damage. |

| Hand Protection | Incidental Contact (Dilute Solutions): Double-layered nitrile gloves (e.g., 8mil).[10] Extended Contact/Concentrated Solutions: Utility-grade neoprene or butyl rubber gloves.[9][10] | Phenols can degrade or permeate standard nitrile gloves quickly. Neoprene and butyl rubber offer superior chemical resistance.[10][12] Gloves must be changed immediately if contamination is suspected.[10] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat, long pants, and closed-toe shoes are mandatory.[8][10] For larger quantities or significant splash risks, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[10] | Prevents skin contact from spills and splashes. Fabric lab coats offer minimal protection against direct liquid contact and must be removed immediately if contaminated. |

Section 5: Standard Operating Procedures (SOPs)

SOP 1: Weighing and Handling Solid this compound

-

Preparation: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is operational.

-

Work Area Setup: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

-

Weighing: Use a tared weigh boat or glassine paper. Handle the stock container with care to minimize the generation of airborne dust.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel inside the fume hood.

-

Cleanup: Immediately clean any residual powder from the balance and spatula using a damp cloth (e.g., with 70% ethanol), and dispose of all contaminated materials (weigh boat, liner, wipes) into a designated hazardous waste container.

-

Post-Handling: Remove gloves using the proper technique and wash hands thoroughly.

SOP 2: Storage Protocol

-

Container: Ensure the primary container is tightly closed and clearly labeled with the chemical name and all relevant GHS hazard pictograms.[4][11]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][9] The storage location should be secure and accessible only to authorized personnel.[5]

-

Segregation: Store away from incompatible materials, especially strong oxidizing agents and strong bases, to prevent violent reactions.[9]

-

Secondary Containment: Store the primary container within a chemically compatible secondary container to contain any potential leaks.

Section 6: Emergency Response and First Aid

Immediate and correct response to an exposure is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Caption: Critical steps for responding to a dermal phenol exposure.

First Aid Procedures

-

Skin Contact:

-

IMMEDIATELY remove all contaminated clothing, shoes, and jewelry. This is the most critical step.[8]

-

Flush the affected skin with a low-pressure stream of cool water for at least 15 minutes in a safety shower or under a faucet.[8][9]

-